molecular formula C12H13N3O2 B12539172 4-Aminobenzoic acid;pyridin-2-amine CAS No. 849667-20-5

4-Aminobenzoic acid;pyridin-2-amine

Cat. No.: B12539172
CAS No.: 849667-20-5
M. Wt: 231.25 g/mol
InChI Key: WYMGXXRIYAZUTJ-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;pyridin-2-amine is a compound that combines the structural features of 4-aminobenzoic acid and pyridin-2-amine. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Pyridin-2-amine, on the other hand, is an organic compound with the formula C₅H₄NH₂. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoic acid;pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with pyridin-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT). This reaction typically occurs in a solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid;pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and carboxyl groups in 4-aminobenzoic acid can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

4-Aminobenzoic acid;pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzoic acid;pyridin-2-amine is unique due to its combination of 4-aminobenzoic acid and pyridin-2-amine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

849667-20-5

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-aminobenzoic acid;pyridin-2-amine

InChI

InChI=1S/C7H7NO2.C5H6N2/c8-6-3-1-5(2-4-6)7(9)10;6-5-3-1-2-4-7-5/h1-4H,8H2,(H,9,10);1-4H,(H2,6,7)

InChI Key

WYMGXXRIYAZUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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